molecular formula C14H10Cl2N2O3 B5797435 N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide

N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide

Cat. No. B5797435
M. Wt: 325.1 g/mol
InChI Key: WGPOMDBZYVWHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed NSAIDs in the world. In

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as arthritis, migraine, and menstrual pain. In addition, N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide has been shown to have potential in treating cancer, Alzheimer's disease, and other neurological disorders. Diclofenac has also been used in veterinary medicine to treat pain and inflammation in animals.

Mechanism of Action

Diclofenac works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are hormone-like substances that are involved in inflammation, pain, and fever. By inhibiting COX, N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, as well as by reducing the migration of white blood cells to the site of inflammation. Diclofenac has also been shown to reduce pain by blocking the transmission of pain signals in the nervous system. In addition, N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide has been shown to have antipyretic effects by reducing fever.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide has a well-established mechanism of action and has been extensively studied, making it a reliable tool for researchers. However, N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide also has limitations for lab experiments. It has been shown to have variable effects in different cell types and tissues, which can make it difficult to interpret results. In addition, N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide has been shown to have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide. One area of interest is the potential use of N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide in treating cancer. Diclofenac has been shown to have anti-cancer properties in vitro and in vivo, and there is growing interest in exploring its potential as a cancer treatment. Another area of interest is the potential use of N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide in treating Alzheimer's disease and other neurological disorders. Diclofenac has been shown to have neuroprotective properties, and there is growing interest in exploring its potential as a treatment for these conditions. Finally, there is interest in developing new formulations of N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide that can improve its efficacy and reduce its side effects. These formulations could include new delivery methods, such as nanoparticles or liposomes, or new chemical modifications that improve its pharmacokinetics.

Synthesis Methods

Diclofenac is synthesized through a multistep process that involves the reaction of 2,3-dichlorophenylacetonitrile with 4-nitrophenylhydrazine to form the hydrazone intermediate. The hydrazone is then reacted with acetic anhydride to yield N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide. This synthesis method has been modified and improved over the years to increase the yield and purity of N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-11-2-1-3-12(14(11)16)17-13(19)8-9-4-6-10(7-5-9)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPOMDBZYVWHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.